molecular formula C10H13ClFN B574161 (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 173996-44-6

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B574161
CAS RN: 173996-44-6
M. Wt: 201.669
InChI Key: ISIVAXAVZRQAGJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride” is a hydrochloride salt of an amine. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure analysis of a compound typically involves techniques such as X-ray diffraction . Unfortunately, without specific data on the compound , I can’t provide a detailed molecular structure analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For example, hydrochloride salts of amines are often more water-soluble than the corresponding amines .

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. For example, many hydrochloride salts are corrosive and can cause burns if they come into contact with skin or eyes .

properties

IUPAC Name

(2S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVAXAVZRQAGJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

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